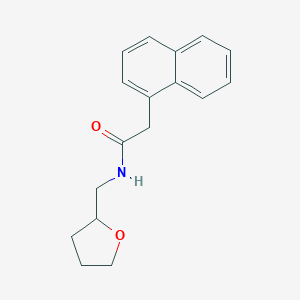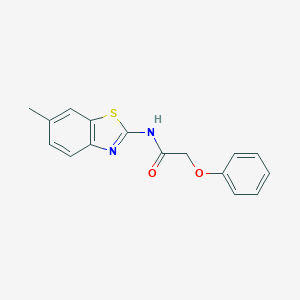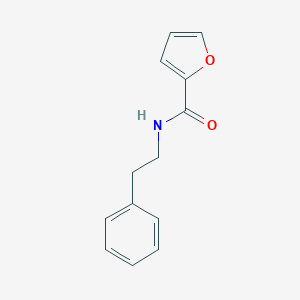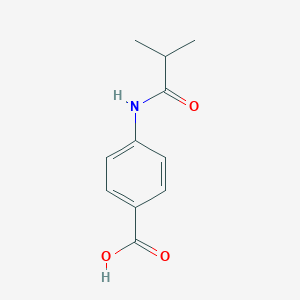
4-(Isobutyrylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Isobutyrylamino)benzoic acid is a chemical compound with the molecular weight of 207.23 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds involves the use of 4-aminobenzoic acid and 1-chloropropane in a solvent such as N, N-dimethylformamide (DMF), with anhydrous sodium carbonate as a deacidifying reagent .Molecular Structure Analysis
The molecular structure of 4-(Isobutyrylamino)benzoic acid is represented by the linear formula C11H13NO3 . The InChI code for this compound is 1S/C11H13NO3/c1-7(2)10(13)12-9-5-3-8(4-6-9)11(14)15/h3-7H,1-2H3, (H,12,13) (H,14,15) .Physical And Chemical Properties Analysis
4-(Isobutyrylamino)benzoic acid is a solid substance . It has a molecular weight of 207.23 and is stored at room temperature .Aplicaciones Científicas De Investigación
Gut Health and Food Additives
Benzoic acid derivatives, including 4-(Isobutyrylamino)benzoic acid, have implications in food science and nutrition, particularly as preservatives due to their antibacterial and antifungal properties. Studies on benzoic acid suggest it can influence gut health by improving functions such as digestion, absorption, and barrier integrity in the gastrointestinal tract. These effects are attributed to the regulation of enzyme activity, redox status, immunity, and microbiota within the gut. However, excessive administration of benzoic acid derivatives can lead to adverse effects on gut health, highlighting the importance of dosage control (Mao et al., 2019).
Advanced Oxidation Processes for Water Treatment
In environmental science, the degradation of persistent organic pollutants through advanced oxidation processes (AOPs) is a significant area of research. Benzoic acid derivatives serve as models to understand the degradation pathways and biotoxicity of various compounds in water treatment applications. This research is vital for developing more effective methods to remove toxic by-products from the environment, thereby reducing ecosystem threats (Qutob et al., 2022).
Pharmacokinetics and Toxicology
The pharmacokinetic behaviors of benzoic acid derivatives are explored through physiologically-based pharmacokinetic (PBPK) models, focusing on metabolic and dosimetric variations across different species. This research provides critical insights into the internal exposures resulting from dietary intakes of benzoates, thereby informing safety assessments and regulatory standards for food additives (Hoffman & Hanneman, 2017).
Stability and Degradation Studies
Investigations into the stability and degradation pathways of compounds related to 4-(Isobutyrylamino)benzoic acid, such as nitisinone (NTBC), shed light on their properties and potential risks or benefits of medical applications. Understanding the stability of these compounds under various conditions can lead to better drug formulations and safer medical treatments (Barchańska et al., 2019).
Environmental and Health Standards
Research on benzoic acid and its derivatives also contributes to the establishment of environmental and health safety standards. By analyzing the toxic effects and establishing maximum permissible concentrations (MPCs) in water, researchers can recommend regulatory measures to protect public health and the environment from potential hazards associated with these compounds (Zholdakova et al., 2021).
Safety and Hazards
The safety data sheet for a similar compound, benzoic acid, indicates that it can cause skin irritation and serious eye damage. It also has the potential to cause damage to organs through prolonged or repeated exposure if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Propiedades
IUPAC Name |
4-(2-methylpropanoylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7(2)10(13)12-9-5-3-8(4-6-9)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWFUEUNNVEJQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isobutyrylamino)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

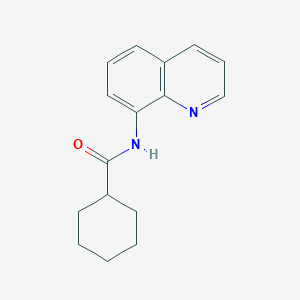
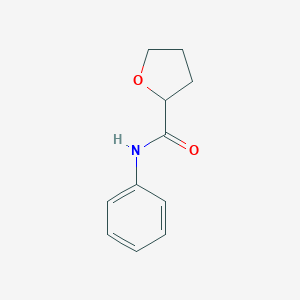

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4-dimethylbenzamide](/img/structure/B472887.png)
![N-[2,6-di(propan-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B472889.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide](/img/structure/B472914.png)
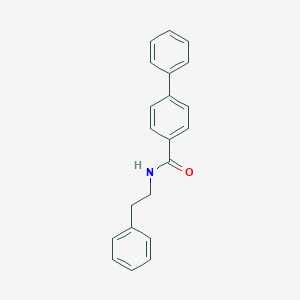

![N-[2,6-di(propan-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B472941.png)

